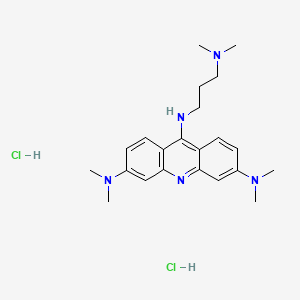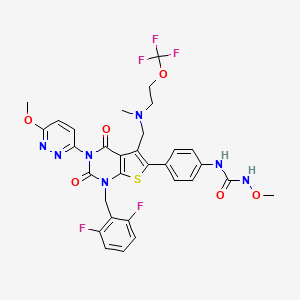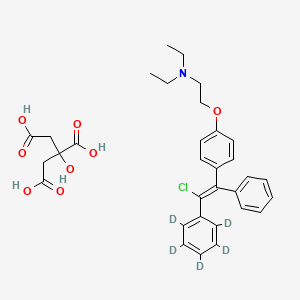
Zuclomiphene-d5 (citrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zuclomiphene-d5 (citrate) is the deuterium-labeled form of Zuclomiphene citrate. Zuclomiphene citrate is a cis isomer of Clomiphene citrate, which is a selective estrogen receptor modulator (SERM). This compound exhibits antiestrogenic properties and is known to inhibit the secretion of luteinizing hormone more effectively than its trans isomer . Zuclomiphene citrate is also recognized for its hypocholesterolemic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zuclomiphene-d5 (citrate) involves the deuteration of Zuclomiphene citrate. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Zuclomiphene citrate . The reaction conditions for deuteration often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of Zuclomiphene-d5 (citrate) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the desired isotopic enrichment and product purity .
Análisis De Reacciones Químicas
Types of Reactions: Zuclomiphene-d5 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with altered pharmacokinetic properties.
Substitution: Substitution reactions can occur at the phenyl rings or the ethylene bridge, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Zuclomiphene-d5 (citrate), each with distinct pharmacological properties .
Aplicaciones Científicas De Investigación
Zuclomiphene-d5 (citrate) has a wide range of scientific research applications, including:
Mecanismo De Acción
Zuclomiphene-d5 (citrate) exerts its effects by binding to estrogen receptors, thereby modulating the release of gonadotropins such as follicle-stimulating hormone and luteinizing hormone . This interaction leads to the development and maturation of ovarian follicles, ovulation, and subsequent development of the corpus luteum . The compound’s antiestrogenic properties are attributed to its ability to inhibit the negative feedback mechanism on the hypothalamus, resulting in increased gonadotropin secretion .
Comparación Con Compuestos Similares
Zuclomiphene-d5 (citrate) is compared with other similar compounds such as:
Enclomiphene citrate: The trans isomer of Clomiphene citrate, which exhibits antiestrogenic properties and is less effective in inhibiting luteinizing hormone secretion compared to Zuclomiphene citrate.
Clomiphene citrate: A mixture of Zuclomiphene and Enclomiphene, used primarily for ovulation induction.
Tamoxifen citrate: Another selective estrogen receptor modulator with different pharmacological properties and clinical applications.
The uniqueness of Zuclomiphene-d5 (citrate) lies in its deuterium labeling, which enhances its stability and alters its pharmacokinetic profile, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C32H36ClNO8 |
|---|---|
Peso molecular |
603.1 g/mol |
Nombre IUPAC |
2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i6D,9D,10D,13D,14D; |
Clave InChI |
PYTMYKVIJXPNBD-XGCPMUBPSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


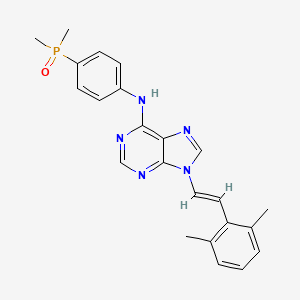
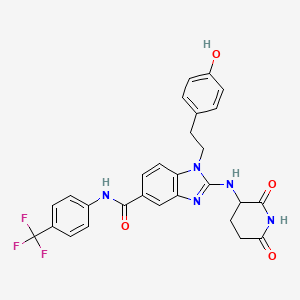
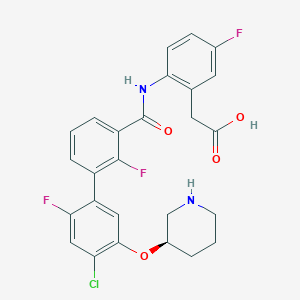
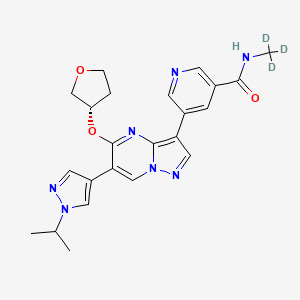

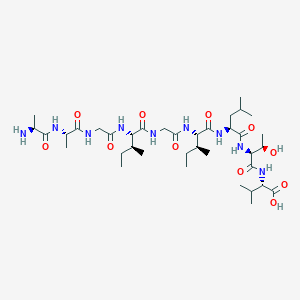
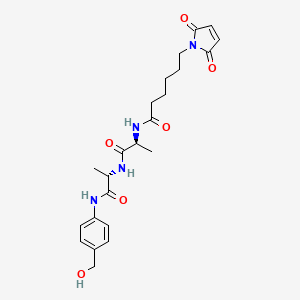
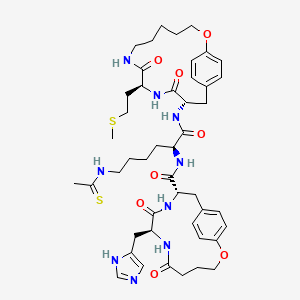
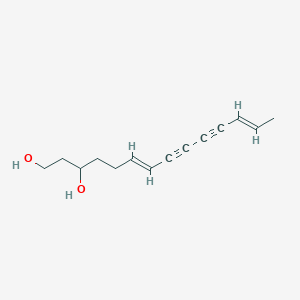

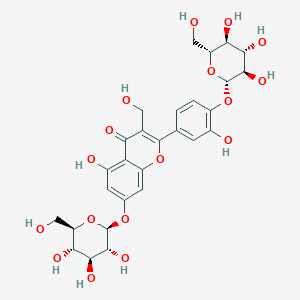
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
